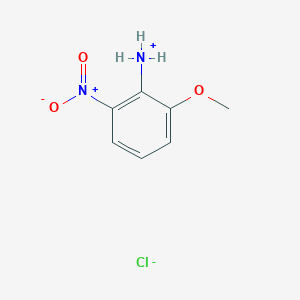
Benzenamine,2-methoxy-6-nitro-,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine,2-methoxy-6-nitro-,monohydrochloride, also known as 6-nitro-2-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C7H8ClN2O3. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of benzenamine,2-methoxy-6-nitro-,monohydrochloride is not well understood. However, it is believed to act as a nitroaromatic compound, which can undergo reduction reactions in vivo to form reactive intermediates. These intermediates can then interact with cellular components, leading to a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Benzenamine,2-methoxy-6-nitro-,monohydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. It has also been found to have antibacterial and antifungal activity. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzenamine,2-methoxy-6-nitro-,monohydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of benzenamine,2-methoxy-6-nitro-,monohydrochloride in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also have applications in the development of new antibiotics and antifungal agents. In addition, further research is needed to better understand its mechanism of action and to identify new potential applications.
Métodos De Síntesis
The synthesis of benzenamine,2-methoxy-6-nitro-,monohydrochloride can be achieved through the nitration of 2-methoxyaniline with nitric acid and sulfuric acid. The product is then isolated and purified through recrystallization. This process yields a high purity product with a yield of approximately 80-90%.
Aplicaciones Científicas De Investigación
Benzenamine,2-methoxy-6-nitro-,monohydrochloride has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and as a dye intermediate. In addition, it has been found to have potential applications in the field of medicine and pharmacology.
Propiedades
Número CAS |
189999-06-2 |
|---|---|
Nombre del producto |
Benzenamine,2-methoxy-6-nitro-,monohydrochloride |
Fórmula molecular |
C7H9ClN2O3 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
2-methoxy-6-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-6-4-2-3-5(7(6)8)9(10)11;/h2-4H,8H2,1H3;1H |
Clave InChI |
BEZGYIVWYZSIFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-].Cl |
SMILES canónico |
COC1=CC=CC(=C1[NH3+])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





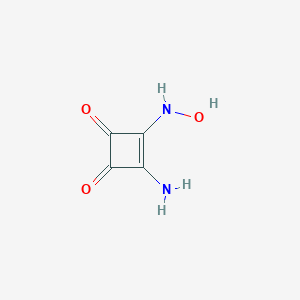
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

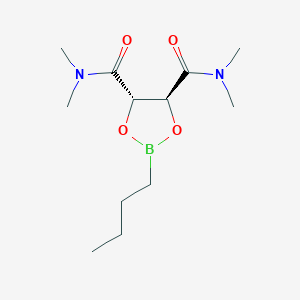

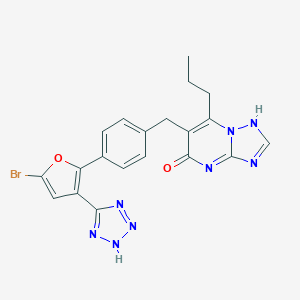

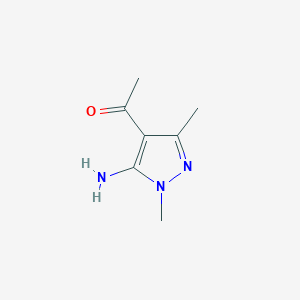
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)


![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)